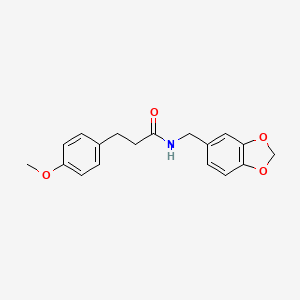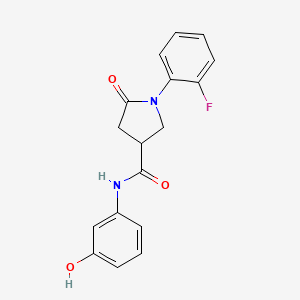![molecular formula C17H15FN4OS2 B6033852 N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6033852.png)
N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea, commonly known as FTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FTU belongs to the class of thiadiazole-based compounds that have demonstrated promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of FTU involves the inhibition of various cellular pathways that are involved in the pathogenesis of diseases. FTU has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Moreover, FTU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. Inhibition of COX-2 leads to the suppression of inflammation. Additionally, FTU has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
FTU has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. FTU has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. Moreover, FTU has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. Additionally, FTU has been shown to reduce the production of inflammatory cytokines by inhibiting the activity of COX-2. Furthermore, FTU has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTU has several advantages over other compounds that are currently used in scientific research. FTU exhibits high potency and selectivity towards its target enzymes, making it an ideal candidate for drug development. Moreover, FTU is relatively easy to synthesize and has a high purity, making it suitable for large-scale production. However, FTU has some limitations in lab experiments. FTU is relatively unstable in aqueous solutions and requires careful handling to maintain its stability. Additionally, FTU has poor solubility in water, which limits its application in certain assays.
Direcciones Futuras
For research on FTU include the development of more stable analogs with improved solubility and bioavailability. Moreover, the efficacy of FTU in combination with other drugs needs to be investigated to determine its potential as a combination therapy. Additionally, the mechanism of action of FTU needs to be further elucidated to identify new targets for drug development.
Métodos De Síntesis
The synthesis of FTU involves the reaction of 2-fluorobenzyl isothiocyanate with 5-amino-1,3,4-thiadiazole-2-thiol, followed by the reaction with N-phenylurea. The reaction yields FTU as a white crystalline solid, with a purity of over 98%.
Aplicaciones Científicas De Investigación
FTU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. FTU has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, FTU has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Moreover, FTU has been shown to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
Propiedades
IUPAC Name |
1-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS2/c18-14-9-5-4-6-12(14)10-24-11-15-21-22-17(25-15)20-16(23)19-13-7-2-1-3-8-13/h1-9H,10-11H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMBPMFTNAKPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3-dimethylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6033769.png)

![N-(2-methoxy-5-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6033781.png)
![{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6033787.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6033797.png)
![N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6033799.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6033806.png)
![4-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6033808.png)
![4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6033845.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033848.png)
![3-methyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6033854.png)
![(4-chlorophenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6033863.png)